molecular formula C9H11NO2 B1423487 Methyl 2-(pyridin-2-yl)propanoate CAS No. 21883-27-2

Methyl 2-(pyridin-2-yl)propanoate

Cat. No.: B1423487
CAS No.: 21883-27-2
M. Wt: 165.19 g/mol
InChI Key: OTCWAURCMRSFCN-UHFFFAOYSA-N
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Description

“Methyl 2-(pyridin-2-yl)propanoate” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to a propanoate group . The compound has three freely rotating bonds, three hydrogen bond acceptors, and no hydrogen bond donors .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 221.3±15.0 °C at 760 mmHg, and a flash point of 87.7±20.4 °C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 152.7±3.0 cm3 .

Scientific Research Applications

Analytical Chemistry and Environmental Applications

One significant application of methyl 2-(pyridin-2-yl)propanoate derivatives is in analytical chemistry, particularly in the separation and determination of metal ions. For example, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been used as an ion-pairing reagent and pyridine as a detectable counter-ion for indirect UV detection at 254 nm. This methodology has been successfully applied to the qualitative and quantitative analysis of various metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and different water samples, highlighting its utility in environmental and pharmaceutical analysis (Belin & Gülaçar, 2005).

Organic Synthesis and Catalysis

Derivatives of this compound have found applications in organic synthesis, particularly in the formation of various acyclic and heterocyclic compounds. For instance, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles have led to the formation of substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and various trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. These compounds have potential applications in pharmaceuticals and agrochemicals due to their structural diversity and biological relevance (Sokolov & Aksinenko, 2010).

Materials Science and Polymer Chemistry

The research also extends to materials science, where derivatives of this compound have been used as ligands in the synthesis of transition metal complexes with potential applications in catalysis and materials science. For example, a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core, synthesized from 2-methyl-2-(pyridin-2-yl)propane-1,3-diamine, has shown to form complexes with first-row transition metals like Ni2+, Fe2+, Zn2+, Cu2+, and Mn2+. These complexes have been characterized for their structural and potentially catalytic properties, indicating their relevance in catalysis and material synthesis (Schmidt, Wiedemann, & Grohmann, 2011).

Mechanism of Action

Target of Action

Methyl 2-(pyridin-2-yl)propanoate, also known as Methyl 2- [methyl (4-pyridinyl)carbamothioylthio]propionate, is primarily used as a RAFT agent for controlled radical polymerization . The compound’s primary targets are vinyl esters and vinyl amides (LAMs) in its neutral form, and styrenes, acrylates, and methacrylates (MAMs) in its protonated form .

Mode of Action

The compound interacts with its targets through a process known as controlled radical polymerization . This process involves the initiation, propagation, and termination of polymer chains. This compound acts as a chain transfer agent (CTA), controlling the growth of the polymer chains and ensuring a uniform molecular weight distribution .

Biochemical Pathways

It is known that the compound plays a crucial role in thepolymerization process . This process involves the conversion of monomers (vinyl esters, vinyl amides, styrenes, acrylates, and methacrylates) into polymers, which are large, complex molecules with unique properties.

Pharmacokinetics

As a raft agent, it is likely to have a significant impact on the bioavailability of the resulting polymers .

Result of Action

The primary result of this compound’s action is the formation of polymers with controlled molecular weight and architecture . These polymers have a wide range of applications, including drug delivery, coatings, adhesives, and advanced materials.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, which in turn influences its target specificity . Additionally, temperature and solvent conditions can also impact the efficiency of the polymerization process .

Properties

IUPAC Name

methyl 2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-5-3-4-6-10-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCWAURCMRSFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-pyridylacetate (6.81 mL, 50 mmol) was added dropwise to LHMDS (1.0M in THF, 50 mL) and THF (65 mL) cooled to 0° C. After 30 minutes iodomethane (3.97 g, 63.5 mmol) was added to the solution. After stirring for 1 hour at 0° C. the solution was concentrated and the residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product. 1H NMR (400 MHz, CHCl3-d): δ 8.56 (d, J=4.9 Hz, 1H); 7.66 (td, J=7.6, 1.8 Hz, 1H); 7.18 (dd, J=7.6, 4.9 Hz, 1H); 3.96 (q, J=7.2 Hz, 1H); 3.69 (s, 3H). 1.56 (d, J=7.2 Hz, 3H). m/z 166.5 (M+H).
Quantity
6.81 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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